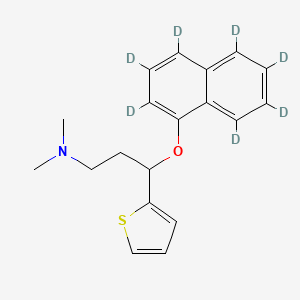

N-Methyl Duloxetine-naphthyl-d7

説明

Rationale for Deuterium (B1214612) Incorporation at the Naphthyl Moiety in Duloxetine (B1670986) Analogs

The specific placement of deuterium atoms in a molecule like N-Methyl Duloxetine-naphthyl-d7 is a deliberate strategy based on the compound's intended use in research.

The incorporation of seven deuterium atoms onto the naphthyl ring of N-Methyl Duloxetine serves two primary research objectives: metabolic stability and utility as an internal standard. nih.gov

Creating a Stable Isotopic Label: For use as an internal standard in quantitative analysis, the isotopic label must be stable and not exchange with hydrogen atoms from the surrounding environment (e.g., solvents). Aromatic rings, like the naphthyl group, are not susceptible to back-exchange of deuterium for hydrogen. This ensures that the mass difference between the labeled standard and the unlabeled analyte remains constant throughout sample preparation and analysis, which is critical for accurate quantification. forensicresources.org

Overview of this compound as a Specialized Research Probe and Internal Standard

This compound is a high-purity, specialized chemical used almost exclusively in a research and analytical context rather than for therapeutic purposes. nih.gov Its primary roles are as a research probe to investigate drug metabolism and as a superior internal standard for chromatography and mass spectrometry assays. researchgate.netnih.gov

As a research probe, it allows scientists to investigate the consequences of modifying the naphthyl ring, providing insights that can guide the design of new drug candidates with improved properties. musechem.comnih.gov

Its most common application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. forensicresources.orgresearchgate.net In this role, a known quantity of this compound is added to a biological sample (like blood plasma) before analysis. Because it is chemically almost identical to the non-labeled N-Methyl Duloxetine, it behaves similarly during the extraction and chromatography steps. However, due to its higher mass, it is easily distinguished by the mass spectrometer. By comparing the signal of the analyte to the known concentration of the internal standard, researchers can accurately calculate the concentration of the drug in the original sample, correcting for any variations or losses during the analytical process. nih.gov

Structure

3D Structure

特性

分子式 |

C19H21NOS |

|---|---|

分子量 |

318.5 g/mol |

IUPAC名 |

3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N,N-dimethyl-3-thiophen-2-ylpropan-1-amine |

InChI |

InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/i3D,4D,5D,7D,8D,9D,10D |

InChIキー |

JFTURWWGPMTABQ-DDDCEERRSA-N |

異性体SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(CCN(C)C)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H] |

正規SMILES |

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |

製品の起源 |

United States |

Synthetic Methodologies and Isotopic Purity Characterization of N Methyl Duloxetine Naphthyl D7

Advanced Strategies for Deuterium (B1214612) Incorporation into Complex Organic Molecules

The synthesis of deuterated compounds can be achieved through multi-step pathways or by direct hydrogen-deuterium exchange reactions. These methods are pivotal for creating isotopically labeled molecules with high precision.

Multi-step Synthetic Pathways for N-Methyl Duloxetine-naphthyl-d7 Analogs

The synthesis of this compound analogs often involves a multi-step approach, starting from readily available precursors. A common route for the synthesis of duloxetine (B1670986), which can be adapted for its deuterated analogs, begins with 2-acetylthiophene. researchgate.net This starting material undergoes a series of reactions including Mannich aminomethylation, reduction of the carbonyl group, etherification with a deuterated naphthalene (B1677914) precursor (1-fluoronaphthalene-d7), and subsequent demethylation or use of a deuterated N-methyl group source. researchgate.netgoogle.com

The key to synthesizing this compound lies in the strategic introduction of deuterium at the desired positions. This is typically achieved by using deuterated reagents at specific steps of the synthesis. For instance, a deuterated 1-fluoronaphthalene (B124137) (1-fluoronaphthalene-d7) would be used during the etherification step to label the naphthyl ring. Similarly, a deuterated N-methyl group can be introduced during the final N-methylation step. The use of milder bases like sodamide or potassium bis(trimethylsilyl)amide can be employed during the condensation reaction to improve safety and process scalability. google.com

| Step | Reaction | Key Reagent | Purpose |

| 1 | Mannich Aminomethylation | Dimethylamine, Formaldehyde | Forms the aminoketone intermediate from 2-acetylthiophene. |

| 2 | Carbonyl Reduction | Sodium Borohydride | Reduces the ketone to a hydroxyl group. |

| 3 | Etherification | 1-Fluoronaphthalene-d7, Base (e.g., NaH, Sodamide) | Introduces the deuterated naphthyl group. google.com |

| 4 | N-demethylation/N-methylation | Phenyl Chloroformate/Deuterated Methylating Agent | Modifies the amino group to yield the final product. |

Deuterium Exchange Reactions in Targeted Synthesis

Deuterium exchange reactions offer a more direct method for incorporating deuterium into a molecule. musechem.com These reactions involve the exchange of hydrogen atoms with deuterium from a deuterium source, often catalyzed by an acid, base, or metal catalyst. beilstein-journals.orgacs.org For a molecule like N-Methyl Duloxetine, specific protons can be targeted for exchange under controlled conditions.

For instance, base-catalyzed hydrogen-deuterium exchange can be used to introduce deuterium at specific carbon centers. mdpi.com The choice of solvent and base is crucial for controlling the degree and position of deuteration. mdpi.com Metal catalysts, such as iridium or palladium complexes, can facilitate the ortho-selective deuteration of aromatic rings. acs.org This method could be applied to introduce deuterium onto the naphthyl ring of a duloxetine precursor. The efficiency of these exchange reactions is dependent on the reaction conditions and the stability of the introduced deuterium atoms to back-exchange. mdpi.com

Analytical Techniques for Isotopic Enrichment Verification and Positional Isotope Characterization

Verifying the isotopic enrichment and determining the precise location of deuterium atoms within the this compound molecule is paramount. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical tools for this purpose. rsc.org

High-Resolution Mass Spectrometry for Deuterium Content Determination

High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic enrichment of a labeled compound. rsc.org By providing highly accurate mass measurements, HR-MS can distinguish between molecules with different numbers of deuterium atoms. The isotopic distribution of the molecular ion peak in the mass spectrum allows for the calculation of the percentage of molecules that have been successfully deuterated. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often employed for the analysis of complex mixtures and to ensure the purity of the deuterated compound. nih.gov This technique separates the target compound from any impurities before it enters the mass spectrometer, providing a clean spectrum for analysis. nih.gov The fragmentation pattern in the MS/MS spectrum can also offer clues about the location of the deuterium atoms within the molecule.

| Analytical Parameter | Value | Reference |

| Isotopic Purity | >98% | |

| Molecular Ion (m/z) | 319.5 |

Nuclear Magnetic Resonance Spectroscopy for Atom-Resolved Isotope Tracing and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the exact position of deuterium atoms within a molecule. rsc.orgacs.org While ¹H NMR can indicate the absence of protons at specific positions due to deuterium substitution, ²H (deuterium) NMR directly detects the deuterium nuclei, providing unambiguous evidence of their location. nih.gov

Furthermore, ¹³C NMR spectroscopy can also be used to confirm deuteration, as the coupling between carbon and deuterium (C-D) is different from that of carbon and hydrogen (C-H), leading to characteristic changes in the spectrum. acs.org Advanced NMR techniques, such as 2D correlation spectroscopy (e.g., HSQC, HMBC), can further elucidate the complete structure of the deuterated molecule and confirm that no unexpected rearrangements have occurred during the synthesis. nih.gov The combination of ¹H and ²H NMR provides a comprehensive and quantitative assessment of isotopic abundance and positional integrity. nih.gov

Methodologies for Ensuring Radiochemical and Chemical Purity in Isotope-Labeled Compounds

Ensuring the purity of an isotope-labeled compound like this compound is crucial for its intended application. This involves assessing both its chemical purity (the absence of other chemical compounds) and its radiochemical purity (the proportion of the compound that is correctly labeled with the isotope). ymaws.comunm.edu

Chromatographic techniques are central to purity assessment. High-performance liquid chromatography (HPLC) is widely used to separate the target compound from any starting materials, byproducts, or other impurities. unm.edu The purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.

For radiolabeled compounds, thin-layer chromatography (TLC) is often used to determine radiochemical purity. ymaws.comyoutube.com The distribution of radioactivity on the TLC plate is measured to quantify the percentage of the desired radiolabeled compound versus any radiolabeled impurities. ymaws.com Method validation, including assessments of linearity, accuracy, and specificity, is essential to ensure the reliability of these purity measurements. unm.edu

Advanced Analytical Applications of N Methyl Duloxetine Naphthyl D7 in Research

Development and Validation of Quantitative Bioanalytical Methods

The accurate quantification of N-Methyl Duloxetine (B1670986) in biological samples is paramount for understanding its pharmacokinetic profile and ensuring the purity of the parent drug, Duloxetine. N-Methyl Duloxetine-naphthyl-d7 is instrumental in the development and validation of robust bioanalytical methods.

Role as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Mass Spectrometry

In quantitative mass spectrometry (MS), a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. lgcstandards.com this compound is an ideal SIL-IS for the quantification of N-Methyl Duloxetine. Because it is chemically identical to the analyte of interest, differing only in the mass of several atoms due to the substitution of hydrogen with deuterium (B1214612), it exhibits nearly identical physicochemical properties. lgcstandards.comckisotopes.com This includes co-elution in chromatographic systems and identical behavior during sample extraction, and ionization in the MS source. nih.gov By adding a known quantity of this compound to a sample at the beginning of the analytical process, any variations or losses of the target analyte during sample preparation and analysis can be normalized. lgcstandards.com The quantification is based on the ratio of the MS signal response of the analyte to that of the SIL-IS, which remains constant even if the absolute signals fluctuate, thereby correcting for potential errors and enhancing the reliability of the results. nih.gov

Application in Ultra-High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and High-Resolution Accurate-Mass Spectrometry (HRAM-MS)

UPLC-MS/MS is a powerful technique renowned for its high sensitivity, selectivity, and speed, making it a cornerstone of modern bioanalysis. nih.gov In this context, this compound is used as an internal standard for its non-labeled counterpart. The method involves separating the analyte and the SIL-IS from matrix components using a UPLC system, followed by detection with a tandem mass spectrometer. nih.gov

The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored for both the analyte (N-Methyl Duloxetine) and the SIL-IS (this compound). For example, based on data for Duloxetine, a potential transition for N-Methyl Duloxetine could be monitored, while the SIL-IS would have a corresponding transition with a mass shift equivalent to the number of deuterium atoms. This high selectivity minimizes interference from other compounds in the sample. nih.govmdpi.com

High-Resolution Accurate-Mass Spectrometry (HRAM-S), often using technologies like Orbitrap, provides an alternative and equally powerful approach. nih.gov Instead of just monitoring specific transitions, HRAM-S measures the exact mass of the ions with very high precision. This allows the analyte to be distinguished from matrix interferences based on minute mass differences, further enhancing selectivity. The use of this compound in HRAM-S methods provides a robust internal standard for accurate quantification, complementing the high resolving power of the instrument.

Methodological Parameters for Accuracy, Precision, and Selectivity in Complex Biological Matrices

For a bioanalytical method to be considered reliable, it must be rigorously validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). noaa.gov The use of this compound is central to meeting the stringent criteria for accuracy, precision, and selectivity, especially in complex biological matrices such as plasma or urine. researchgate.netnih.gov

Validation parameters ensure the method's performance. Accuracy measures how close the determined concentration is to the true value, while precision reflects the repeatability of the measurements. nih.govSelectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. noaa.gov The SIL-IS helps ensure high selectivity and robust performance across a range of concentrations.

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). nih.gov |

| Precision | The coefficient of variation (%CV) of replicate measurements. | Should not exceed 15% %CV (20% at LLOQ). nih.gov |

| Selectivity | Ability to differentiate the analyte from endogenous matrix components and other interferences. | No significant interfering peaks at the retention time of the analyte or IS in blank samples. noaa.gov |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. nih.gov |

| Matrix Effect | Alteration of ionization efficiency by co-eluting matrix components. | IS-normalized matrix factor should be consistent across different lots of the biological matrix. waters.com |

Strategies for Compensating for Matrix Effects and Instrumental Drift

Matrix effects and instrumental drift are significant challenges in bioanalysis. nih.gov Matrix effects occur when co-eluting compounds from the biological sample (e.g., salts, lipids, proteins) suppress or enhance the ionization of the analyte in the MS source, leading to inaccurate results. mdpi.com Instrumental drift refers to variations in the MS signal over time due to factors like detector fatigue or changes in source conditions.

The most effective strategy to compensate for these issues is the use of a co-eluting SIL-IS like this compound. nih.govwaters.com Since the SIL-IS and the analyte have nearly identical chemical and physical properties, they are affected by matrix components and instrumental fluctuations in the same way. lgcstandards.com Therefore, while the absolute signal of both compounds may vary, the ratio of their signals remains stable. This normalization ensures that the calculated concentration of the analyte is accurate and reproducible, even in the presence of significant matrix effects or instrumental drift. waters.com

Standardization in Reference Material Development and Quality Control Applications

This compound is essential for the development of reference materials and for routine quality control (QC) in analytical laboratories. researchgate.net Certified reference materials (CRMs) containing a precisely known concentration of N-Methyl Duloxetine and its deuterated standard are used to calibrate instruments and validate analytical methods.

In a laboratory setting, QC samples are prepared by spiking blank biological matrix with known concentrations of both the analyte and this compound. These QC samples are analyzed alongside unknown samples in every analytical run to monitor the method's performance and ensure the validity of the results. The use of the deuterated standard in these materials is key to assessing the entire analytical procedure, from extraction to detection.

Advanced Desorption/Ionization Mass Spectrometry (DI-MS) Approaches for Rapid Quantification

Desorption/ionization mass spectrometry (DI-MS) techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), offer the advantage of rapid analysis with minimal to no sample preparation. acs.orgojp.gov These methods allow for the direct analysis of analytes from surfaces, including dried blood spots or tissue sections. researchgate.netresearchgate.net

While specific applications of this compound in DI-MS are not extensively documented, its role as a SIL-IS is theoretically crucial for achieving quantitative accuracy with these techniques. In a typical DI-MS workflow, a solution containing a known concentration of this compound would be sprayed onto the sample surface or mixed with the sample prior to analysis. The DI source would then desorb and ionize both the analyte and the SIL-IS simultaneously. nih.gov

The use of the SIL-IS helps to correct for inhomogeneities on the sample surface, variations in ionization efficiency across the sample, and other matrix-related suppressions that are inherent to direct analysis methods. rsc.org This approach would enable high-throughput, quantitative screening of N-Methyl Duloxetine in various samples, significantly reducing analysis time compared to traditional LC-MS/MS methods. researchgate.netacs.org

Mechanistic Metabolism Studies Utilizing N Methyl Duloxetine Naphthyl D7

Elucidation of Metabolic Pathways in Preclinical and In Vitro Models

The study of a drug candidate's metabolic fate is a cornerstone of preclinical development. In vitro models that recapitulate the metabolic functions of the liver are instrumental in this process. N-Methyl Duloxetine-naphthyl-d7 is particularly valuable in these systems for tracing and quantifying metabolic pathways.

Metabolic stability assays are essential for predicting a drug's in vivo pharmacokinetic profile. researchgate.netresearchgate.net These assays, commonly employing liver microsomes or hepatocytes, determine the rate at which a compound is metabolized. researchgate.netbioivt.com Microsomes are rich in Phase I enzymes, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic clearance. researchgate.net

The use of this compound in these systems allows for precise quantification of the parent compound's disappearance over time using liquid chromatography-mass spectrometry (LC-MS). researchgate.net By comparing its stability to the non-deuterated form, researchers can assess the impact of deuteration on metabolic routes involving the naphthyl ring. A slower rate of metabolism for the deuterated compound would suggest that oxidation of the naphthyl ring is a significant clearance pathway. juniperpublishers.com

Table 1: In Vitro Systems for Metabolic Stability Assessment

| In Vitro System | Key Features | Relevant Enzymes |

| Liver Microsomes | Subcellular fraction containing cytochrome P450 enzymes. | Primarily Phase I enzymes (e.g., CYPs). researchgate.net |

| Hepatocytes | Intact liver cells. | Both Phase I and Phase II enzymes. researchgate.net |

| S9 Fraction | Supernatant fraction containing both microsomal and cytosolic enzymes. | Phase I and some Phase II enzymes. researchgate.net |

| Recombinant Enzymes | Individual, expressed enzymes (e.g., specific CYPs). | Allows for reaction phenotyping. nih.gov |

Phase I metabolism of duloxetine (B1670986) is extensive and primarily involves oxidation. sci-hub.sefda.gov The major initial biotransformation steps are hydroxylation of the naphthyl ring and N-demethylation. fda.gov In vitro studies using human liver microsomes have identified cytochrome P450 enzymes CYP1A2 and CYP2D6 as the primary catalysts for the oxidation of the naphthyl ring. nih.govnih.govpharmgkb.org Hydroxylation can occur at the 4, 5, or 6-positions of the naphthyl moiety. sci-hub.sefda.gov

This compound is instrumental in studying these pathways. The deuterium (B1214612) labeling on the naphthyl ring does not interfere with N-demethylation, allowing for a clear investigation of this specific reaction. Conversely, when studying naphthyl hydroxylation, the deuterium substitution can help to pinpoint the exact sites of oxidation and the enzymes involved by analyzing the mass shifts in the resulting metabolites.

Following Phase I oxidation, the newly formed hydroxyl groups on the duloxetine molecule are susceptible to Phase II conjugation reactions. sci-hub.se These reactions increase the water solubility of the metabolites, facilitating their excretion. The principal Phase II pathways for duloxetine metabolites are glucuronidation and sulfation. nih.govpharmgkb.org For instance, 4-hydroxy duloxetine is primarily conjugated with glucuronic acid, while 5-hydroxy-6-methoxy duloxetine undergoes sulfation. nih.govpharmgkb.org

By using this compound as the parent compound, researchers can generate deuterated Phase I metabolites in situ. These labeled metabolites then serve as substrates for Phase II enzymes. This allows for the unambiguous tracking of the formation of glucuronide and sulfate (B86663) conjugates, helping to fully delineate the metabolic cascade from the parent drug to its final excretable forms.

Application of Kinetic Isotope Effects (KIE) in Enzyme Mechanistic Research

The strategic placement of deuterium atoms in a molecule can significantly alter the rate of chemical reactions that involve the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for probing enzyme mechanisms. juniperpublishers.com

A primary consequence of the KIE is a reduction in the rate of metabolic clearance for deuterated compounds. juniperpublishers.com This often leads to a longer biological half-life and increased systemic exposure. juniperpublishers.comnih.gov By comparing the pharmacokinetic profiles of this compound and its non-deuterated analog in experimental systems, researchers can quantify the impact of deuteration on clearance.

For example, studies with other deuterated drugs have shown significant increases in plasma concentrations and area under the curve (AUC) values. nih.govnih.gov A similar outcome would be expected for this compound if naphthyl ring oxidation is a major clearance pathway. This information is valuable for understanding the structure-metabolism relationships of duloxetine and for the potential design of new chemical entities with improved pharmacokinetic properties.

Table 2: Illustrative Impact of Deuteration on Pharmacokinetic Parameters

| Parameter | Description | Expected Effect of Deuteration |

| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug. nih.gov | Decrease |

| Half-life (t1/2) | The time required for the drug concentration to decrease by half. juniperpublishers.com | Increase |

| Area Under the Curve (AUC) | A measure of total drug exposure over time. nih.gov | Increase |

| Maximum Concentration (Cmax) | The highest concentration of the drug in the blood. nih.gov | Increase |

Identification and Structural Elucidation of Novel Metabolites Using Isotope Peak Shift Analysis

Isotope peak shift analysis is a highly effective mass spectrometry-based technique for the rapid identification of drug metabolites. In studies involving the co-administration of a 1:1 mixture of a deuterated compound and its non-deuterated counterpart, metabolites derived from the drug will appear as characteristic doublet peaks in the mass spectrum. The mass difference between the peaks in the doublet corresponds to the number of deuterium atoms retained in the metabolite fragment.

In the case of this compound, the seven deuterium atoms on the naphthyl ring create a 7 Dalton (Da) mass difference compared to the non-deuterated N-Methyl Duloxetine. When analyzing samples from in vitro incubation systems (such as human liver microsomes) or in vivo studies, any detected metabolite that retains the deuterated naphthyl ring will exhibit this signature mass shift.

This method is particularly advantageous for identifying novel or unexpected metabolites. For instance, the primary metabolic pathways for duloxetine, a closely related compound, involve oxidation of the naphthyl ring. nih.govnih.gov By using this compound, researchers can definitively confirm that a detected metabolite results from modifications to the core structure, as the isotopic signature will be preserved. For example, a hydroxylated metabolite that retains the deuterated naphthyl ring will appear as a doublet with a 7 Da separation, confirming the location of the metabolic modification is not on the labeled ring if the fragment contains it.

Below is a data table illustrating the expected mass-to-charge ratios (m/z) for N-Methyl Duloxetine and its deuterated analog, along with a primary metabolite, demonstrating the principle of isotope peak shift analysis.

| Compound/Metabolite | Chemical Formula (Non-Deuterated) | Expected m/z [M+H]⁺ (Non-Deuterated) | Chemical Formula (Deuterated) | Expected m/z [M+H]⁺ (Deuterated) | Mass Shift (Da) |

|---|---|---|---|---|---|

| N-Methyl Duloxetine | C₁₉H₂₁NOS | 312.14 | C₁₉H₁₄D₇NOS | 319.18 | 7 |

| Naphthyl-Hydroxy N-Methyl Duloxetine | C₁₉H₂₁NO₂S | 328.13 | C₁₉H₁₄D₇NO₂S | 335.17 | 7 |

| N-Desmethyl Duloxetine | C₁₈H₁₉NOS | 298.12 | C₁₈H₁₂D₇NOS | 305.16 | 7 |

Preclinical Pharmacokinetic Research Utilizing N Methyl Duloxetine Naphthyl D7

Assessment of Drug Disposition in In Vitro and Animal Models

The use of a stable isotope-labeled internal standard like N-Methyl Duloxetine-naphthyl-d7 is foundational to the accurate assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties in non-clinical studies.

Absorption and Distribution Studies in Cellular and Tissue Systems

In preclinical in vitro models, such as cell permeability assays (e.g., Caco-2) and studies using liver microsomes or tissue homogenates, this compound plays a pivotal role. When researchers aim to quantify the concentration of an analyte like duloxetine (B1670986) in these systems, they introduce a precise amount of the deuterated internal standard into the biological sample during the extraction process. researchgate.net

This standard co-elutes with the analyte during chromatography but is distinguished by the mass spectrometer due to its higher molecular weight. nih.gov By comparing the detector response of the analyte to the known, constant concentration of the internal standard, analysts can correct for any variability or loss of the analyte during sample preparation and analysis. This ensures that the final measured concentration accurately reflects the amount of drug that was absorbed by cells or distributed into a specific tissue, providing high-quality data for assessing drug disposition. The validation of these analytical methods demonstrates high precision and accuracy. researchgate.net

Below is a table representing typical validation parameters for an LC-MS/MS method used to quantify an analyte in plasma, where a deuterated internal standard is employed.

| Validation Parameter | Concentration (ng/mL) | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) |

| Lower Limit of Quantitation | 0.100 | 7.02 | 6.88 | 103.50 |

| Low Quality Control | 0.250 | 5.21 | 5.95 | 101.20 |

| Medium Quality Control | 50.00 | 5.85 | 5.61 | 97.14 |

| High Quality Control | 85.00 | 6.15 | 5.25 | 98.82 |

| Data is representative of typical LC-MS/MS method validation results as found in literature. researchgate.netresearchgate.net |

Non-Radioactive Tracer Applications in Animal Pharmacokinetic Profiling

In animal studies designed to profile the pharmacokinetics of duloxetine, this compound serves as an ideal non-radioactive tool for ensuring analytical precision. After administering duloxetine to an animal model, biological samples such as blood, plasma, and various tissues are collected over time. cuny.edu

During the bioanalysis of these samples, this compound is added as an internal standard. nih.gov Its use is critical for constructing accurate plasma concentration-time curves, from which key pharmacokinetic parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC) are derived. nih.gov The stable isotope label ensures that the standard behaves almost identically to the analyte during extraction and ionization, compensating for matrix effects and procedural inconsistencies. This leads to a highly reliable quantification of the drug's journey through the body, a cornerstone of preclinical development. cuny.edu

Evaluation of Enzyme Induction and Inhibition Effects in Preclinical Models

Preclinical studies often investigate a drug's potential to induce or inhibit metabolic enzymes, most notably the Cytochrome P450 (CYP) family. winona.edu Duloxetine, for instance, is known to be metabolized primarily by CYP1A2 and CYP2D6 and is also a moderate inhibitor of CYP2D6. pharmgkb.orgpharmgkb.org

To study these effects, in vitro experiments are conducted using systems like human liver microsomes, which contain these enzymes. winona.edu In such assays, researchers measure the rate of duloxetine metabolism in the presence and absence of other compounds to assess potential interactions. The accurate quantification of duloxetine and its metabolites is paramount. Here again, this compound is employed as an internal standard in the LC-MS/MS analysis to ensure that the measured changes in drug concentration are genuinely due to enzymatic activity and not analytical variability. This allows for a precise determination of enzyme kinetics and inhibitory constants (e.g., IC50), which are critical for predicting clinical drug-drug interactions. winona.edu

Role in Understanding Drug-Drug Interactions at a Mechanistic Level (Preclinical).pharmgkb.org

Understanding the potential for drug-drug interactions (DDIs) is a critical safety assessment in drug development. nih.gov Preclinical DDI studies investigate how co-administered drugs might affect the pharmacokinetics of a new chemical entity. For example, a potent inhibitor of the CYP1A2 enzyme, such as fluvoxamine, can significantly increase the plasma concentration of duloxetine. pharmgkb.orgnih.gov

Advanced Research Paradigms and Future Directions

Integration with Systems Biology Approaches: Stable Isotope-Resolved Metabolomics and Proteomics

The use of stable isotope-labeled compounds like N-Methyl Duloxetine-naphthyl-d7 is a cornerstone of modern systems biology, particularly within the fields of metabolomics and proteomics. musechem.com Stable Isotope-Resolved Metabolomics (SIRM) leverages compounds enriched with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) to trace the metabolic fate of molecules in complex biological systems. nih.govresearchgate.net Unlike traditional metabolomics which provides a static snapshot of metabolite levels, SIRM offers a dynamic view, revealing the flow and transformation of molecules through metabolic networks. researchgate.netuky.edu

When this compound is introduced into a biological system, the deuterium (B1214612) atoms act as a stable, non-radioactive tracer. musechem.commusechem.com Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can distinguish the labeled compound and its subsequent metabolites from their endogenous, non-labeled counterparts. medchemexpress.comacs.org This allows researchers to unambiguously track the absorption, distribution, metabolism, and excretion (ADME) pathways of the duloxetine (B1670986) scaffold. musechem.comnih.gov This atom-resolved tracking provides unprecedented insight into how a drug interacts with and perturbs the host metabolome, which is the functional readout of the genome and proteome. researchgate.netmedchemexpress.com

This integrated approach helps to build comprehensive models of a drug's mechanism of action and its system-wide effects, revolutionizing the discovery of new drug targets and the understanding of individual variations in drug response. nih.govmedchemexpress.com

A key application of SIRM is Metabolic Flux Analysis (MFA), a powerful technique for quantifying the rates (fluxes) of reactions within a metabolic network. nih.govdoaj.org By measuring the rate of incorporation of the deuterium label from this compound into downstream metabolites, researchers can map the dynamic activity of specific metabolic pathways. researchgate.netyoutube.com

For instance, if duloxetine undergoes N-demethylation, the resulting metabolite, N-desmethyl-duloxetine, will retain the d7-naphthyl group. fda.gov By monitoring the appearance and concentration of this labeled metabolite over time, the flux through the N-demethylation pathway can be calculated. This is crucial for understanding the primary routes of drug clearance and identifying potential metabolic bottlenecks.

The choice of isotope is critical for MFA studies. While ¹³C is most common due to its universal presence in biomolecules, deuterium (²H) offers unique advantages. nih.gov It can be used to probe specific C-H bond cleavage reactions, which are often rate-limiting steps in drug metabolism catalyzed by cytochrome P450 (CYP) enzymes. musechem.comnih.gov

Table 1: Comparison of Common Stable Isotopes in Metabolic Flux Analysis

| Isotope | Relative Abundance | Key Applications in Drug Metabolism | Analytical Technique | Advantages & Disadvantages |

| Deuterium (²H) | 0.015% nih.gov | Probing C-H bond cleavage; studying kinetic isotope effects; enhancing metabolic stability. musechem.comnih.gov | MS, NMR nasa.gov | Adv: High sensitivity for specific reactions, can alter reaction rates (KIE). Disadv: Potential for metabolic switching, analytical complexity. musechem.com |

| Carbon-13 (¹³C) | 1.11% nih.gov | General metabolic pathway tracing; backbone of most MFA studies. nih.govyoutube.com | MS, NMR nih.gov | Adv: Traces the carbon skeleton, less likely to alter reaction rates significantly. Disadv: Higher cost for uniformly labeled compounds. |

| Nitrogen-15 (¹⁵N) | 0.365% nih.gov | Tracing nitrogen-containing compounds (e.g., amino acids, nucleic acids); studying N-dealkylation. metsol.com | MS, NMR | Adv: Specific for nitrogen metabolism. Disadv: Less universally applicable than carbon. |

| Oxygen-18 (¹⁸O) | 0.204% nih.gov | Studying hydroxylation reactions, water metabolism, and phosphate (B84403) transfer. nih.gov | MS | Adv: Directly probes oxygen incorporation. Disadv: Can be subject to exchange with water, complicating analysis. |

Development of Novel Isotope-Labeled Probes for Mechanistic Toxicology Research

Isotope-labeled compounds like this compound are invaluable tools in mechanistic toxicology. acs.orgnih.gov Their primary utility lies in elucidating the link between a drug's metabolism and its potential toxicity, often mediated by the formation of reactive metabolites. acs.org

The substitution of hydrogen with deuterium can significantly slow the rate of C-H bond cleavage, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). nih.gov This effect can be exploited to investigate toxicological mechanisms. For example, duloxetine is known to be metabolized via oxidation and the formation of a potentially reactive epoxide intermediate. fda.gov If this pathway is responsible for a toxic effect, using a deuterated analog where deuterium atoms are placed at the sites of oxidation can reduce the formation of the reactive species. musechem.comnih.gov A corresponding reduction in toxicity would provide strong evidence for that specific bioactivation pathway.

Stable isotope-labeled probes are also used to definitively identify and quantify covalent binding of drug metabolites to macromolecules like DNA or proteins, a key initiating event in many forms of toxicity. acs.org By exposing a system to a 1:1 mixture of the labeled (this compound) and unlabeled (N-Methyl Duloxetine) drug, mass spectrometry can detect a unique "doublet" signature for any resulting adducts, confirming their origin from the drug and enabling precise quantification. acs.org

Table 2: Applications of Deuterated Probes in Mechanistic Toxicology

| Application Area | Methodological Approach | Expected Outcome for this compound |

| Identifying Bioactivation Pathways | Use the DKIE to slow a specific metabolic pathway. nih.gov | Reduced formation of a specific metabolite (e.g., an epoxide), potentially leading to decreased toxicity and confirming its role. fda.gov |

| Detecting Reactive Metabolite Adducts | Administer a 1:1 mixture of labeled and unlabeled drug and search for MS doublets. acs.org | Unambiguous identification of protein or DNA adducts derived from duloxetine, confirming covalent binding. |

| Investigating Metabolic Switching | Compare the full metabolite profile of the deuterated vs. non-deuterated drug. musechem.com | Determine if blocking one metabolic site via deuteration shunts the drug down alternative pathways, which may themselves produce unique metabolites. |

| Distinguishing from Endogenous Sources | Use the stable isotope label to differentiate drug-derived adducts from those formed by endogenous processes. acs.org | Quantify the absolute contribution of duloxetine to a specific type of cellular damage (e.g., DNA adducts) against the background level. acs.org |

Computational Modeling and Simulation Based on Isotopic Tracer Data

Data generated from studies using isotopic tracers like this compound are essential for the development and validation of robust computational models. nih.gov These models, ranging from pharmacokinetic (PK) compartmental models to complex systems pharmacology models, aim to simulate and predict a drug's behavior in the body. arxiv.org

Tracer data provides high-quality, dynamic information that is critical for accurately parameterizing these models. nih.gov For example, the rates of absorption, distribution, and elimination of this compound and its labeled metabolites can be used to define the rate constants in a PK model. The ability to trace the isotopic label allows for the construction of more detailed models that can distinguish between different metabolic pathways, rather than treating metabolism as a single elimination process. nih.govarxiv.org

Furthermore, these validated models can be used for simulation to:

Predict the impact of genetic polymorphisms (e.g., in CYP enzymes) on drug metabolism and exposure.

Simulate drug-drug interactions by modeling how a co-administered drug might inhibit or induce a specific metabolic pathway traced by the isotope.

Extrapolate findings from preclinical species to humans, improving the prediction of human pharmacokinetics.

The integration of experimental tracer data with computational modeling creates a powerful cycle: the data refines the model, and the model generates new, testable hypotheses that can be investigated in subsequent tracer studies. mdpi.com

Addressing Research Gaps and Emerging Methodologies for Deuterated Compounds

While the use of deuterated compounds like this compound is a powerful strategy, several research gaps and challenges remain. nih.gov Addressing these requires the development and application of emerging methodologies. A significant challenge is the potential for "metabolic switching," where blocking one metabolic pathway via deuteration can shunt the compound down alternative routes, sometimes leading to the formation of unexpected or undesirable metabolites. musechem.com

Another gap is the incomplete understanding of how deuteration might affect processes beyond metabolism, such as drug-target interactions or transporter affinity. nih.gov Furthermore, the synthesis of complex deuterated molecules can be challenging and costly. doi.org

Table 3: Research Gaps and Emerging Methodologies for Deuterated Compounds

| Research Gap | Description | Emerging Methodologies & Future Directions |

| Metabolic Switching | Deuteration at one site may increase metabolism at another, unpredictable site, altering the drug's overall profile. musechem.com | - High-Resolution Mass Spectrometry (HRMS): Comprehensive, untargeted analysis to identify all metabolites of both the deuterated and non-deuterated drug. - SIRM/MFA: Quantitatively map all metabolic fluxes to understand the network-level impact of deuteration. researchgate.netnih.gov |

| Off-Target & Non-KIE Effects | The effect of deuterium on protein binding, transporter function, or receptor affinity is not fully understood. nih.gov | - Advanced NMR Spectroscopy: Study subtle conformational changes in drug-protein complexes. - Cryo-Electron Microscopy (Cryo-EM): Visualize the binding of deuterated vs. non-deuterated ligands to their targets at atomic resolution. |

| Synthetic Accessibility | The multi-step synthesis of specifically labeled compounds can be inefficient and expensive. doi.org | - Late-Stage Functionalization: Develop new chemical methods to introduce deuterium into a molecule in the final steps of synthesis. musechem.com- Flow Chemistry: Use automated, continuous-flow reactors to improve the efficiency, safety, and scalability of isotope labeling reactions. adesisinc.com |

| Analytical Challenges | Differentiating and accurately quantifying mixtures of partially deuterated isotopologues and their metabolites. nasa.gov | - Ultra-High-Performance Liquid Chromatography (UHPLC)-HRMS: Provides superior separation and mass accuracy to resolve complex mixtures. - Bayesian Modeling: Statistical models to deconvolve complex isotopic data and quantify pathway contributions with greater certainty. copernicus.org |

Future research will focus on developing a more holistic understanding of the effects of deuteration, moving from a focus on single metabolic steps to a systems-level perspective. nih.gov

Collaborative Research Initiatives in Stable Isotope Labeling for Pharmaceutical Advancement

The complexity and cost associated with developing and applying novel isotope-labeled compounds necessitate strong collaborative efforts. acs.org Partnerships between academic institutions, pharmaceutical companies, and specialized technology providers are crucial for driving innovation in this field. mdpi.comacs.org

Academia-Industry Partnerships: Academic labs often pioneer novel labeling chemistries and analytical methods, while industry partners provide the context of real-world drug development challenges and the resources to scale up these technologies. acs.org These collaborations accelerate the translation of basic research into practical applications for compounds like this compound.

Consortia and Shared Resources: Pre-competitive consortia allow multiple pharmaceutical companies to pool resources and share knowledge on topics like the development of new analytical standards or the validation of modeling software for isotopic data. This reduces redundancy and sets industry-wide best practices.

Contract Research Organizations (CROs): Specialized CROs provide expertise in the custom synthesis of complex labeled compounds and the execution of stable isotope tracer studies, making these advanced techniques accessible to a broader range of researchers and companies. metsol.comadesisinc.com

These initiatives create a synergistic ecosystem that fosters innovation, standardizes methodologies, and ultimately accelerates the development of safer and more effective medicines through the strategic use of stable isotope labeling. musechem.comadesisinc.com

Q & A

Q. How can isotopic labeling be integrated with advanced imaging techniques (e.g., PET/MRI) to track N-Methyl Duloxetine-d7 distribution in the CNS?

- Radiosynthesis : Incorporate ¹¹C or ¹⁸F isotopes alongside deuterium for dual-labeling.

- Image analysis : Co-register PET signals with MRI-based anatomical maps to quantify brain region-specific uptake and retention .

Data Contradiction Analysis

- Example : Discrepancies in deuterium’s metabolic stabilization effects ( vs. 12).

- Resolution : Conduct side-by-side comparisons of deuterated vs. non-deuterated analogs under identical experimental conditions (e.g., CYP3A4 activity assays). Use stable isotope tracing to isolate isotope-specific metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。